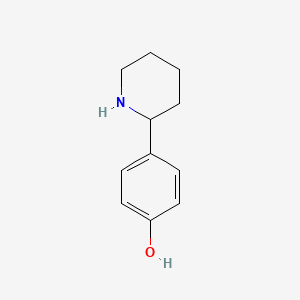

4-(Piperidin-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-piperidin-2-ylphenol |

InChI |

InChI=1S/C11H15NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h4-7,11-13H,1-3,8H2 |

InChI Key |

YDYOXZKGPNTYAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Piperidin 2 Yl Phenol and Its Derivatives

Established Synthetic Pathways for the 4-(Piperidin-2-yl)phenol Scaffold

The construction of the this compound core can be achieved through several established synthetic strategies. These methods offer various levels of control over substitution patterns and stereochemistry.

Reductive Amination Strategies for Piperidine-Phenol Linkage

Reductive amination is a cornerstone in the synthesis of piperidines, involving the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. mdpi.comresearchgate.net This method is widely applicable for creating the crucial C-N bond in the piperidine (B6355638) ring. mdpi.com In the context of this compound, a common approach involves the reductive amination between a suitably protected 4-hydroxyphenyl-containing ketone or aldehyde and a piperidine precursor. The choice of reducing agent is critical and can range from catalytic hydrogenation (e.g., H₂, Pd/C) to hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The selection depends on the substrate's functional group tolerance and desired reaction conditions. For instance, a double reductive amination strategy has been utilized in the synthesis of polyhydroxypiperidine iminosugars, highlighting the power of this method in constructing complex piperidine structures. researchgate.net

Alkylation Reactions in Phenol (B47542) and Piperidine Functionalization

Alkylation reactions provide a direct means to introduce substituents onto both the phenol and piperidine moieties. The alkylation of phenols can occur at either the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation), with the outcome often dictated by the reaction conditions and the nature of the catalyst. unive.it For instance, the use of a strong base typically favors O-alkylation, while acid catalysts can promote C-alkylation, often with a preference for the ortho position. unive.itconicet.gov.ar In the synthesis of derivatives, selective alkylation of the phenolic hydroxyl group can be achieved. kib.ac.cn

On the piperidine ring, N-alkylation is a common transformation. For example, 1-benzylpiperidine (B1218667) derivatives are frequently synthesized, where the benzyl (B1604629) group can later serve as a protecting group. researchgate.net The functionalization of the piperidine ring can also be achieved through various C-C bond-forming reactions.

| Alkylation Type | Reactants | Catalyst/Conditions | Primary Product |

| Phenol O-Alkylation | Phenol, Alkyl Halide | Strong Base (e.g., NaH) | Alkyl Phenyl Ether |

| Phenol C-Alkylation | Phenol, Alkene | Acid Catalyst (e.g., Amberlyst 15) | Alkylphenol |

| Piperidine N-Alkylation | Piperidine, Alkyl Halide | Base | N-Alkylpiperidine |

Multi-component Reaction Approaches to Substituted Piperidine-Phenols

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidines. researchgate.netrsc.orgacs.org These reactions often proceed through a cascade of events, such as Michael additions, Mannich reactions, and cyclizations. acs.org For example, a one-pot synthesis of highly substituted piperidines can be achieved by combining 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines, catalyzed by tetrabutylammonium (B224687) tribromide. researchgate.net While not explicitly detailed for this compound itself, these MCR strategies offer a versatile platform for accessing a diverse range of substituted piperidine-phenol derivatives by employing appropriate starting materials containing the requisite phenolic and piperidine precursors. rsc.orgacs.org

Stereoselective Synthesis of this compound Stereoisomers

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. numberanalytics.com The synthesis of specific stereoisomers of this compound, which contains a chiral center at the 2-position of the piperidine ring, requires stereoselective methods. numberanalytics.com

Enantioselective synthesis can be achieved using chiral catalysts or chiral auxiliaries. nih.govkanto.co.jp For example, asymmetric reductive amination using chiral iridium catalysts has proven effective for producing optically active amines with high stereoselectivity. kanto.co.jp Diastereoselective reactions, on the other hand, are used to control the relative stereochemistry of multiple chiral centers. numberanalytics.com Radical cyclization approaches have been reported for the stereoselective synthesis of 2,4,5-trisubstituted piperidines, yielding only two of the four possible diastereoisomers with good to excellent diastereomeric ratios. nih.gov Furthermore, a one-pot synthesis of piperidin-4-ols has been developed that proceeds with excellent diastereoselectivity. nih.gov These strategies can be adapted to control the stereochemistry at the C2 position of the piperidine ring in this compound.

| Stereoselective Method | Key Feature | Example Application |

| Asymmetric Reductive Amination | Chiral Iridium Catalyst | Synthesis of optically active amines kanto.co.jp |

| Diastereoselective Radical Cyclization | 6-exo cyclization of stabilized radicals | Synthesis of 2,4,5-trisubstituted piperidines nih.gov |

| Diastereoselective [5+1] Cycloaddition | Gold-catalyzed cyclization and reduction | Synthesis of piperidin-4-ols nih.gov |

Derivatization Strategies and Functionalization of this compound

Once the core this compound scaffold is in hand, it can be further modified to explore structure-activity relationships.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, offering a handle for introducing a variety of functional groups. nih.gov

Acylation: The phenolic hydroxyl can be readily acylated to form esters. Selective acylation of a phenolic hydroxyl in the presence of an alcoholic hydroxyl can be achieved using specific reagents and conditions. researchgate.net For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been shown to selectively acylate the phenolic hydroxyl group. researchgate.net

Alkylation/Etherification: As mentioned previously, O-alkylation of the phenol produces ethers. The Mitsunobu reaction is a reliable method for coupling phenols to alcohols to form ethers, though it may not be suitable for all substrates. acs.org

Substitutions and Transformations on the Piperidine Ring System

The piperidine ring of this compound and its analogs is a key site for chemical modification to modulate the compound's properties. These transformations primarily involve reactions at the nitrogen atom and, to a lesser extent, on the carbon framework of the ring.

N-Substitution Reactions: The secondary amine of the piperidine ring is readily functionalized. N-alkylation is a common transformation, often achieved by reacting the parent piperidine with an appropriate alkyl halide or by reductive amination. For instance, N-substitution with groups like methyl, benzyl, or phenethyl can significantly alter the molecule's characteristics. nih.gov Studies on related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the nature of the N-substituent, such as a phenyl, thiophene, or cyclohexyl group attached via a spacer, is critical for biological activity. nih.govacs.org The potency of these derivatives can be further enhanced by introducing a hydroxyl or keto group on the N-substituent side chain. nih.gov Dealkylation of N-alkylated piperidines, for example converting an N-ethyl group to an N-methyl group, can be accomplished using reagents like phenyl chloroformate followed by reduction. acs.org

C-Substitution Reactions: Introducing substituents onto the carbon atoms of the piperidine ring is a more complex process but offers a powerful tool for structural diversification. This is often achieved during the synthesis of the ring itself rather than by direct substitution on a pre-formed ring. researchgate.net For example, C-methyl substitution on the piperidine ring has been shown to eliminate certain types of neurotoxicity in related compounds. acs.org The synthesis of trans-3,4-dimethyl analogs involves stereospecific alkylation of a metalloenamine intermediate, demonstrating precise control over the ring's stereochemistry. acs.org

Ring Formation and Modification: The construction of the substituted piperidine ring itself is a key aspect of its chemistry. Intramolecular cyclization reactions are a common strategy. mdpi.com One advanced method involves the formation of a tetrahydropyridine (B1245486) intermediate via regio- and stereospecific alkylation, which is then reduced to the final piperidine structure. acs.org Another fundamental approach is the catalytic hydrogenation of a corresponding substituted pyridine (B92270) ring, which can be a highly effective method for producing piperidine derivatives. researchgate.netmdpi.com

Table 1: Selected Transformations on the Piperidine Ring of this compound Analogs This table is interactive. Click on the headers to sort.

| Transformation Type | Reagents/Conditions | Purpose/Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaHCO3, in DME | Introduction of various alkyl/arylalkyl groups at the nitrogen atom. | acs.org |

| Reductive Amination | Aldehydes/Ketones, Sodium Triacetoxyborohydride | N-functionalization under mild conditions. | nih.gov |

| N-Dealkylation/Realkylation | Phenyl Chloroformate, then Red-Al | Modification of the N-substituent from one alkyl group to another. | acs.org |

| C-Methylation | MeBr on a metalloenamine intermediate | Stereospecific introduction of methyl groups on the piperidine ring. | acs.org |

Modifications at the Phenyl Ring

The phenyl ring of this compound offers two primary sites for chemical modification: the hydroxyl group and the aromatic ring itself.

Reactions of the Phenolic Hydroxyl Group: The -OH group can be converted into other functionalities. Etherification, for instance by reaction with an alkyl halide in the presence of a base, produces alkoxy derivatives. Esterification can be achieved using methods like the Steglich esterification. researchgate.net In some medicinal chemistry applications, the phenolic hydroxyl can be replaced by a bioisosteric equivalent. For example, it has been shown that a carboxamide moiety can serve as a good bioisostere for the phenolic group in related structures. nih.gov

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, with the hydroxyl group acting as a powerful activating, ortho-para directing group.

Halogenation: Iodination of the phenol ring can be accomplished using reagents such as N-iodosuccinimide or more advanced reagents for rapid and regioselective tri-iodination. researchgate.net

Other Substitutions: While less commonly detailed for this specific molecule, standard electrophilic aromatic substitution protocols like nitration or Friedel-Crafts reactions can be applied to introduce further diversity. The synthesis of analogs often starts with pre-functionalized phenyl rings, such as 3-bromoanisole, which is then carried through the synthetic sequence. nih.gov

Table 2: Selected Modifications at the Phenyl Ring This table is interactive. Click on the headers to sort.

| Modification Type | Reaction/Reagents | Description | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Conversion of -OH to -CONH2 | The carboxamide group can mimic the properties of the phenolic hydroxyl. | nih.gov |

| Etherification | Mitsunobu reaction (e.g., with Boc-piperidine MeOH, DIAD) | Forms an ether linkage at the phenolic oxygen. | nih.gov |

| Halogenation (Iodination) | N-Iodosuccinimide, other iodinating agents | Introduction of one or more iodine atoms onto the aromatic ring. | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Synthesis

The synthesis of complex molecules like this compound and its derivatives is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Alternative Solvents and Catalysts: A key tenet of green chemistry is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent, and some reactions, such as the aza-Michael reaction for forming C-N bonds, can be performed efficiently in water, sometimes accelerated by ultrasound. mdpi.com The use of catalysts, rather than stoichiometric reagents, is preferred. For example, the synthesis of related benzoxazole (B165842) derivatives has been achieved using zinc oxide nanoparticles (ZnO-NPs) as a recyclable and efficient catalyst. mdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") without isolating intermediates can save time, resources, and reduce waste. Multicomponent reactions, such as the A³-coupling (aldehyde-alkyne-amine), provide rapid access to complex structures from simple starting materials in a single step, representing a highly atom-economical approach. ajgreenchem.com

Alternative Energy Sources:

Ultrasonic Irradiation: Sonication can enhance reaction rates and yields. In the synthesis of N-(4-arylthiazol-2-yl)hydrazones, a related heterocyclic structure, using ultrasound in water at room temperature proved highly efficient and avoided the need for catalysts. mdpi.com Similarly, the fusion of reactants by heating without any solvent offers a green chemistry approach by completely avoiding the use of organic solvents. researchgate.net

Table 3: Green and Sustainable Synthetic Strategies This table is interactive. Click on the headers to sort.

| Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Energy | Mechanochemistry (Ball Milling) | Reduced reaction time, solvent-free or minimal solvent, higher yields. | acs.org |

| Alternative Energy | Ultrasonic Irradiation | Accelerated reaction rates, improved yields, can enable use of water as solvent. | mdpi.com |

| Catalysis | Zinc Oxide Nanoparticles (ZnO-NPs) | Use of a recyclable, efficient catalyst instead of stoichiometric reagents. | mdpi.com |

| Process Intensification | One-Pot / Multicomponent Reactions | Increased efficiency, reduced waste from intermediate workups. | ajgreenchem.com |

| Green Solvents | Water or Ethanol | Reduced toxicity and environmental impact compared to chlorinated solvents. | mdpi.comacs.org |

Structure Activity Relationship Sar Studies of 4 Piperidin 2 Yl Phenol and Its Analogues

Correlating Structural Modulations with Biological Activity Profiles

Impact of Piperidine (B6355638) Ring Substitution on Potency and Selectivity

The piperidine ring is a key pharmacophoric element in this class of compounds, and its substitution pattern significantly influences their interaction with biological targets. Research has shown that the nature, size, and position of substituents on the piperidine ring can dramatically alter both the potency and selectivity of these analogues.

For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to 4-(piperidin-2-yl)phenol, the substituents on the piperidine ring were found to be critical for their opioid receptor antagonist properties. acs.orgnih.gov The removal of the 3- or 4-methyl groups from the piperidine ring was shown to retain opioid antagonist activity, although with reduced potency and selectivity. nih.gov This suggests that while these methyl groups are not essential for the antagonist profile, their presence enhances the binding affinity. acs.orgnih.gov

Furthermore, studies on other piperidine-containing compounds have demonstrated that the introduction of different substituents can modulate activity. For example, in a series of fentanyl analogs, methylation at the 3-position of the piperidine ring led to highly potent and long-acting compounds. The stereochemistry of these substituents is also crucial, with different isomers exhibiting varying levels of activity.

The following table summarizes the effects of various piperidine ring substitutions on the biological activity of related compounds:

| Substitution | Effect on Potency | Effect on Selectivity | Reference |

| 3,4-dimethyl | Increased antagonist potency at opioid receptors | Maintained antagonist profile | acs.orgnih.gov |

| N-alkylation | Influences antagonist potency and receptor selectivity | Varies with the alkyl group | acs.org |

| Removal of methyl groups | Reduced antagonist potency | Reduced selectivity | nih.gov |

Influence of Phenolic Hydroxyl Group and Aromatic Substitutions on Efficacy

The phenolic hydroxyl group is another critical feature for the biological activity of this compound derivatives. This group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with the target receptor.

Studies on related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have highlighted the essential role of the phenolic hydroxyl group. Removal of the 2-OH group resulted in a complete loss of activity, underscoring its importance for biological function. nottingham.ac.uk Similarly, protection of the hydroxyl group as a methyl ether also negated the inhibitory activity. nottingham.ac.uk

Substitutions on the aromatic ring also play a significant role in modulating efficacy. In the same series of benzenesulfonamide (B165840) derivatives, halogen substitutions on the phenyl ring had varied effects. For instance, a 3-chloro substitution resulted in comparable activity, while 3-fluoro and 3-bromo substitutions led to a decrease in activity. nottingham.ac.uk Interestingly, a 4-bromo or 4-chloro substitution led to a two-fold improvement in activity, indicating that the position and nature of the substituent are critical. nottingham.ac.uk

The table below illustrates the impact of modifications to the phenolic hydroxyl group and aromatic ring on the activity of related compounds:

| Modification | Effect on Efficacy | Reference |

| Removal of phenolic -OH | Complete loss of activity | nottingham.ac.uk |

| Methylation of phenolic -OH | Negated inhibitory activity | nottingham.ac.uk |

| 3-Chloro substitution on phenyl ring | Comparable activity | nottingham.ac.uk |

| 3-Fluoro or 3-Bromo substitution on phenyl ring | Decreased activity | nottingham.ac.uk |

| 4-Bromo or 4-Chloro substitution on phenyl ring | Increased activity | nottingham.ac.uk |

Role of Linker Moiety in Piperidine-Phenol Derivatives (e.g., methylene (B1212753) bridge vs. direct linkage)

In this compound, a methylene bridge connects the two core fragments. acs.org Studies on similar compounds have shown that altering this linker can have profound effects. For instance, in a series of inhibitors of Mycobacterium tuberculosis, replacing a keto linker with a methylene linkage resulted in a significant loss of activity, suggesting that a hydrogen bond acceptor at this position may be important for binding. plos.org In contrast, heteroatom linkers like phenoxy and anilino groups showed minor improvements in activity. plos.org

Research on other piperidine derivatives has also highlighted the importance of the linker. In one study, compounds with an amide moiety attached to the piperidine ring through a methylene bridge exhibited better binding affinities than those with a direct linkage. sci-hub.se This suggests that the methylene bridge provides optimal spacing and conformational flexibility for interaction with the receptor. The flexibility of the methylene bridge allows the molecule to adopt a low-energy conformation that is favorable for binding. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. researchgate.net In the context of this compound and its analogues, the presence of stereocenters in the piperidine ring and on any substituents makes stereochemical considerations paramount in SAR studies.

For the structurally related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for their activity as opioid antagonists. acs.org The (3R,4R)-isomer has been shown to be a more potent antagonist than the (3S,4S)-isomer. acs.org This highlights that the specific spatial arrangement of the methyl groups is critical for optimal interaction with the opioid receptor.

Furthermore, in a series of C9-alkenyl 5-phenylmorphans, which also contain a piperidine-like ring, different diastereomers exhibited markedly different activities, ranging from potent antagonists to full agonists at the mu-opioid receptor (MOR). mdpi.com For example, diastereomers with the same 1S,5R,9R stereochemistry were all MOR, DOR, and KOR antagonists, while other stereoisomers acted as agonists. mdpi.com This demonstrates that subtle changes in stereochemistry can lead to a complete switch in the pharmacological profile.

The orientation of the phenyl group relative to the piperidine ring is also a key stereochemical feature. X-ray crystallography studies have suggested that in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists, the 4-(3-hydroxyphenyl) group adopts an equatorial orientation, which is believed to be responsible for their pure antagonist properties. acs.org In contrast, related compounds with a cis-dimethyl configuration exhibit mixed agonist-antagonist properties. acs.org

These findings underscore the importance of controlling stereochemistry during the synthesis and evaluation of this compound analogues to achieve the desired biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Derived from SAR Data

Pharmacophore modeling and ligand-based drug design are powerful computational tools that utilize SAR data to develop models that predict the biological activity of new compounds. nih.gov These models identify the essential structural features (pharmacophore) required for a molecule to interact with a specific biological target.

For opioid receptor ligands, which include analogues of this compound, pharmacophore models have been developed based on extensive SAR data. A common pharmacophore model for opioid antagonists includes a central piperidine scaffold with specific substituents on the piperidine nitrogen and at the 4-position of the piperidine ring. nih.govresearchgate.net These models often highlight the importance of a hydrophobic group, a hydrogen bond acceptor, and a positively ionizable atom for high-affinity binding.

For instance, a pharmacophore model for delta-opioid ligands was developed using the conformationally sampled pharmacophore (CSP) method. nih.gov This model successfully predicted the efficacy and affinity of a diverse set of peptidic and non-peptidic ligands. nih.gov Such models can be used to virtually screen large compound libraries to identify new potential ligands.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another ligand-based approach that correlates the 3D properties of molecules with their biological activities. nih.gov For a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, a 3D-QSAR model was built to understand the SAR and guide the design of more potent inhibitors. nih.gov These models can provide visual representations of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

The insights gained from these pharmacophore models and 3D-QSAR studies, which are derived from the foundational SAR data, are invaluable for the rational design and optimization of novel this compound derivatives with improved therapeutic potential.

Molecular Mechanisms of Action and Biological Target Engagement of 4 Piperidin 2 Yl Phenol Derivatives

Elucidation of Molecular Targets and Binding Interactions

The biological effects of 4-(piperidin-2-yl)phenol derivatives are initiated by their direct interaction with specific molecular targets. These interactions can lead to either the inhibition of enzymatic activity or the modulation of receptor function.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been shown to inhibit a variety of enzymes, playing a crucial role in various pathological conditions.

Tyrosinase: Certain (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been identified as tyrosinase inhibitors. researchgate.net The most effective of these compounds feature hydrophobic ortho-substituents on the aroyl group, with one derivative demonstrating an IC50 value of 1.5 μM. researchgate.net Kinetic studies indicate a competitive mode of inhibition for these molecules. researchgate.net Molecular docking has been employed to understand the binding interactions of these ligands with the active site of the tyrosinase enzyme. researchgate.net

Acetylcholinesterase and Butyrylcholinesterase: Piperidinone derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was found to be the most potent against AChE with an IC50 value of 12.55 µM. acgpubs.org Another derivative, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, showed the highest activity against BuChE with an IC50 of 17.28 µM and acted as a dual inhibitor. acgpubs.org Generally, these derivatives showed a preference for inhibiting AChE over BuChE. acgpubs.org Additionally, some 4-oxypiperidine ethers have demonstrated inhibitory activity against both AChE and BuChE, with one compound showing an IC50 of 1.537 μM against AChE and another an IC50 of 0.559 μM against BuChE. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): A novel class of benzylpiperidine-based derivatives has been synthesized as reversible and selective inhibitors of monoacylglycerol lipase (MAGL). acs.orgresearchgate.net MAGL is a key enzyme in the metabolism of the endocannabinoid 2-arachidonoylglycerol. acs.orgresearchgate.netnih.gov Inhibition of MAGL has shown potential therapeutic benefits for neurodegenerative diseases, inflammation, and cancer. acs.orgresearchgate.netnih.gov One particular derivative demonstrated potent antiproliferative activity and induced apoptosis in pancreatic cancer cells. acs.orgresearchgate.net

α-Glucosidase and α-Amylase: Piperidine-substituted chalcones have been investigated as inhibitors of α-amylase, with all tested compounds showing inhibitory activity with IC50 values ranging from 9.86 to 35.98 μM. researchgate.net Docking studies have suggested that these compounds interact with the catalytic site of the enzyme. researchgate.net Furthermore, various polyphenol compounds, some of which may contain piperidine-like structures, have been identified as inhibitors of both α-glucosidase and α-amylase, suggesting a potential role in managing postprandial glucose levels. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): Molecular docking studies have suggested that phenolic compounds found in Solanum elaeagnifolium, which could conceptually be related to piperidine (B6355638) structures, show a strong inhibitory effect on DPP-IV, with glide scores ranging from -2.63 to -8.10 Kcal/mol. mdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme | Derivative Class | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| Tyrosinase | (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone | Competitive inhibition, hydrophobic ortho-substituents enhance activity. | 1.5 μM (most potent) | researchgate.net |

| Acetylcholinesterase (AChE) | Piperidinone | Selective inhibition over BuChE. | 12.55 µM (most potent) | acgpubs.org |

| Butyrylcholinesterase (BuChE) | Piperidinone | Dual inhibition with AChE observed for some derivatives. | 17.28 µM (most potent) | acgpubs.org |

| Monoacylglycerol Lipase (MAGL) | Benzylpiperidine | Reversible and selective inhibition. | Not specified | acs.orgresearchgate.net |

| α-Amylase | Piperidine-substituted chalcones | Interaction with the catalytic site. | 9.86-35.98 μM | researchgate.net |

| Dipeptidyl Peptidase-IV (DPP-IV) | Phenolic compounds | Strong inhibitory effect in silico. | Not applicable (Glide Score: -2.63 to -8.10 Kcal/mol) | mdpi.com |

Receptor Binding and Modulation

The interaction of this compound derivatives with various receptors is another crucial aspect of their mechanism of action.

Opioid Receptors: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to be opioid receptor antagonists. nih.gov Their antagonist properties are attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group. nih.gov Studies on various N-substituted 4-(3-hydroxyphenyl)piperidines have confirmed their antagonist activity at μ and κ opioid receptors, with most also acting as antagonists at the δ opioid receptor. nih.gov

Cannabinoid Receptor 1 (CB1): The endocannabinoid system, which includes the CB1 receptor, is a target for piperidine-containing compounds. nih.gov For instance, the CB1 receptor antagonist SR141716A is a piperidinyl-pyrazole derivative. nih.govnih.gov The inhibition of MAGL by piperidine derivatives can lead to increased levels of 2-arachidonoylglycerol, which in turn activates CB1 and CB2 receptors. nih.gov

Dopamine (B1211576) Transporters: Molecular modifications of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have led to the development of potent and selective ligands for the dopamine transporter (DAT). nih.gov Some of these new analogues have shown greater potency and selectivity for DAT compared to the reference compound GBR 12909. nih.gov

Interaction with Nucleic Acids and Proteins

While the primary focus has been on enzyme and receptor interactions, the broader interactions of this compound derivatives with other biomolecules are also of interest. For instance, the synthesis of novel piperidine compounds as anticholinesterase agents often involves molecular docking studies to understand their binding modes within the active site of acetylcholinesterase, a protein. ijpsi.org These studies help in designing more potent and selective inhibitors. ijpsi.org

Cellular Pathway Modulation by this compound Analogues

The engagement of molecular targets by this compound derivatives translates into the modulation of intracellular signaling pathways, ultimately leading to a cellular response.

PI3K/Akt Signaling Pathway Involvement

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.gov Hyperactivation of this pathway is observed in many cancers. nih.gov A series of AKT inhibitors featuring a piperidin-4-yl side chain has been designed and synthesized. nih.gov One of the most potent compounds from this series, 10h, acts as a pan-AKT inhibitor, effectively inhibiting the cellular phosphorylation of AKT and inducing apoptosis in cancer cells. nih.gov This compound demonstrated an IC50 of 24.3 nM for AKT1 inhibition. nih.gov The PI3K/Akt pathway is also a downstream effector of insulin (B600854) signaling, and its modulation can impact glucose uptake. mdpi.com

Neurotransmitter System Modulation

Derivatives of this compound can significantly impact various neurotransmitter systems. As previously mentioned, they can act as potent and selective ligands for the dopamine transporter, thereby modulating dopaminergic neurotransmission. nih.gov Their activity as cholinesterase inhibitors directly affects the cholinergic system by preventing the breakdown of acetylcholine. acgpubs.orgijpsi.org Furthermore, through the inhibition of MAGL, these compounds can enhance endocannabinoid signaling by increasing the levels of 2-arachidonoylglycerol, which then acts on cannabinoid receptors to modulate neurotransmitter release. nih.govnih.gov

Table 2: Receptor and Transporter Interactions of this compound Derivatives

| Target | Derivative Class | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Opioid Receptors (μ, κ, δ) | N-substituted 4-(3-hydroxyphenyl)piperidines | Antagonist | Antagonist activity is not dependent on the N-substituent type. | nih.gov |

| Cannabinoid Receptor 1 (CB1) | Piperidinyl-pyrazole | Antagonist (for some derivatives) | Indirect activation via MAGL inhibition. | nih.govnih.govnih.gov |

| Dopamine Transporter (DAT) | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues | Ligand | Potent and selective binding. | nih.gov |

Inflammatory Pathway Interventions

The anti-inflammatory effects of this compound derivatives and related piperidine-containing compounds are multifaceted, involving interactions with several key components of the inflammatory cascade. Research into various piperidine derivatives has revealed their potential to modulate inflammatory responses through different mechanisms.

One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The COX-2 isozyme is highly inducible during inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation researchgate.net. Molecular docking studies have been conducted on various compounds isolated from Piper longum (Indian long pepper), which are structurally related to piperidine derivatives, to investigate their interaction with COX-2 nih.govsemanticscholar.org. These studies have shown that compounds such as asarinine, sesamine, fargesin, and piperlonguminine (B1678439) exhibit optimal binding energies with the COX-2 active site, suggesting their potential as COX-2 inhibitors nih.govsemanticscholar.org. For instance, asarinine was found to form three hydrogen bond interactions with the amino acid residues ASN-375, ARG-376, and VAL-538 within the COX-2 active site nih.gov. Similarly, piperlonguminine formed hydrogen bonds with VAL-228, ARG-376, and ASN-537 nih.gov. These interactions are crucial for the inhibitory activity of these compounds.

Beyond COX-2 inhibition, phenolic compounds, in general, have been shown to display anti-inflammatory properties by modulating signaling pathways such as the TLR4/NF-κB pathway nih.gov. This pathway is critical in the inflammatory response to bacterial lipopolysaccharide (LPS). Phenolic acids have been demonstrated to downregulate the expression of TLR4, p-p65, and p-IκBα, which are key signaling molecules in this pathway, in LPS-stimulated macrophages nih.gov. This leads to a reduction in the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.govrsc.org. While this research was not conducted specifically on this compound, the presence of the phenol (B47542) moiety suggests that its derivatives could potentially share this mechanism of action.

Furthermore, some piperidine derivatives have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH) nih.gov. Inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties nih.gov. A series of potent amide non-urea inhibitors of sEH, which are piperidine derivatives, have been developed, demonstrating the potential of this scaffold in targeting sEH for anti-inflammatory effects nih.gov.

The broad anti-inflammatory potential of piperidine derivatives is also supported by general reviews on the pharmacological actions of this class of compounds, which include anti-inflammatory, anti-cancer, anti-microbial, and other activities ijnrd.org.

Mechanistic Basis of Hydrogen Bonding and Lipophilicity in Biological Interactions

The biological activity of this compound derivatives is fundamentally governed by their physicochemical properties, with hydrogen bonding and lipophilicity playing pivotal roles in their interaction with biological targets. These properties influence the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their binding affinity and selectivity for their targets.

Hydrogen Bonding: The phenol and piperidine moieties of the this compound scaffold provide both hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological macromolecules. The hydroxyl group of the phenol can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. Similarly, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and the N-H group (in a secondary amine) can act as a donor.

The importance of hydrogen bonding is evident in the molecular docking studies of piperidine-related compounds with inflammatory targets. As mentioned earlier, the interaction of compounds from Piper longum with the COX-2 active site involves specific hydrogen bonds with key amino acid residues nih.govsemanticscholar.org. For example, the interaction of asarinine with ASN-375, ARG-376, and VAL-538 is critical for its binding and inhibitory activity nih.gov. These hydrogen bonds help to orient the ligand within the active site and stabilize the ligand-protein complex.

The following interactive table summarizes the hydrogen bond interactions of selected compounds from Piper longum with the COX-2 active site, as identified in molecular docking studies nih.gov.

| Compound | Interacting Residues in COX-2 |

| Asarinine | ASN-375, ARG-376, VAL-538 |

| Sesamin | VAL-228, ASN-537 |

| Fargesin | ARG-376, VAL-538 |

| Piperlonguminine | VAL-228, ARG-376, ASN-537 |

Quantitative Structure-Activity Relationship (QSAR) studies on phenolic compounds have shown a correlation between their physicochemical properties, including lipophilicity, and their biological activities, such as antioxidant and anti-inflammatory effects nih.govresearchgate.net. A well-calibrated QSAR model can predict the biological activity of new compounds based on their structural features mdpi.com. For piperidine derivatives, the lipophilicity can be modulated by introducing different substituents on the phenyl or piperidine ring. For instance, the addition of bulky, nonpolar cycloalkyl groups to piperidine amide-based sEH inhibitors has been shown to be well-tolerated and can influence their inhibitory potency nih.gov.

Pre Clinical Pharmacological Characterization and Biological Activities of 4 Piperidin 2 Yl Phenol

In Vitro Biological Activity Assessments

The in vitro biological activities of compounds containing piperidine (B6355638) and phenol (B47542) functionalities have been extensively investigated, revealing a broad spectrum of potential therapeutic applications.

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antiviral)

The combination of a piperidine ring and a phenolic hydroxyl group in 4-(Piperidin-2-yl)phenol suggests a potential for antimicrobial activity. Both piperidine derivatives and phenolic compounds have independently demonstrated significant effects against a wide range of microbial pathogens.

Antibacterial Activity: Piperidine moieties are integral to numerous synthetic compounds exhibiting antibacterial properties. Studies have shown that piperidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 2-piperidin-4-yl-benzimidazoles have been synthesized and shown to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MICs), demonstrating a broad spectrum of activity, particularly against enterococci mdpi.com. The antibacterial efficacy of piperidine derivatives is often attributed to their ability to interfere with essential bacterial processes.

Phenolic compounds are also well-recognized for their antibacterial capabilities. Their mechanism of action often involves disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis nih.gov. The specific activity can be influenced by the number and position of hydroxyl groups on the phenol ring.

Antifungal Activity: The piperidine nucleus is a common feature in various antifungal agents nih.gov. Research has demonstrated that synthetic piperidine derivatives can exhibit significant antifungal activity against a variety of fungal strains. Similarly, phenolic compounds have a long history of use as antifungal agents. Their ability to disrupt fungal cell walls and membranes makes them effective against a range of pathogenic fungi researchgate.netnih.gov. For example, polyphenols have shown inhibitory effects against various fungal species, including Aspergillus and Candida nih.gov.

Antiviral Activity: Both piperidine and phenolic structures have been identified in compounds with antiviral properties. Piperidine-containing compounds have been investigated as potential inhibitors of viral replication, including for viruses such as HIV researchgate.net. Phenolic compounds have also demonstrated antiviral effects against a variety of viruses. Their mechanisms can include preventing viral entry into host cells, inhibiting viral enzymes, or interfering with viral replication processes researchgate.netmdpi.comresearchgate.netmdpi.com.

Table 1: Antimicrobial Activities of Related Piperidine and Phenolic Compounds

| Compound Class | Activity | Examples of Target Organisms | General Mechanism of Action |

|---|---|---|---|

| Piperidine Derivatives | Antibacterial | Enterococcus spp., Staphylococcus aureus, Escherichia coli | Enzyme inhibition, disruption of cell processes |

| Antifungal | Candida spp., Aspergillus spp. | Disruption of cell wall and membrane integrity | |

| Antiviral | HIV | Inhibition of viral replication enzymes | |

| Phenolic Compounds | Antibacterial | Gram-positive and Gram-negative bacteria | Cell membrane disruption, enzyme inhibition |

| Antifungal | Various pathogenic fungi | Disruption of fungal cell structures | |

| Antiviral | Influenza virus, Herpes simplex virus | Inhibition of viral entry and replication |

Anticancer and Cytotoxic Activities in Cell Lines

The piperidine and phenol moieties are prevalent in a multitude of compounds that have demonstrated significant anticancer and cytotoxic effects in various cancer cell lines.

Piperidine-containing compounds have been extensively explored for their anticancer potential. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in numerous cancer cell lines, including those of the breast, prostate, and colon nih.govnih.gov. For example, certain piperidine derivatives have been found to exhibit cytotoxic effects against K-562 human leukemia cells and gliomas researchgate.net. The mechanisms underlying these activities are diverse and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation nih.gov. Some 3,5-bis(benzylidene)piperidin-4-ones have shown selective toxicity for malignant cells nih.gov.

Phenolic compounds are also widely recognized for their anticancer properties. Their antioxidant activity is believed to play a role in their cancer-preventative effects. Furthermore, they can modulate various cellular processes involved in carcinogenesis, including cell proliferation, apoptosis, and angiogenesis researchgate.netresearchgate.net. Phenolic derivatives have been shown to exhibit cytotoxic effects against human osteosarcoma cells by inducing apoptosis and inhibiting cell migration nih.govmdpi.com. The cytotoxic effects of phenols have been observed in various cancer cell lines, with the concentration and specific structure of the phenol influencing its potency nih.gov.

Table 2: Anticancer and Cytotoxic Activities of Related Piperidine and Phenolic Compounds in Vitro

| Compound Class | Activity | Examples of Cancer Cell Lines | Mechanisms of Action |

|---|---|---|---|

| Piperidine Derivatives | Anticancer, Cytotoxic | Breast (MCF-7), Prostate (PC-3), Leukemia (K-562), Colon (HT-29) | Induction of apoptosis, cell cycle arrest, inhibition of cell proliferation, inhibition of signaling pathways (e.g., STAT-3, NF-κB) |

| Phenolic Compounds | Anticancer, Cytotoxic | Breast, Prostate, Colon, Lung, Osteosarcoma (U2OS) | Antioxidant activity, induction of apoptosis, inhibition of cell migration, modulation of signaling pathways |

Anti-inflammatory and Antioxidant Properties

The chemical structure of this compound, combining a phenol group known for its antioxidant properties with a piperidine ring found in many anti-inflammatory agents, suggests a strong potential for both activities.

Anti-inflammatory Properties: Piperidine derivatives have been identified as possessing significant anti-inflammatory effects. They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators mdpi.comnih.gov. For instance, certain piperidine derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells mdpi.com. The anti-inflammatory actions of phenolic compounds are also well-documented. They can interfere with the arachidonic acid cascade, inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulate the expression of inflammatory cytokines nih.govresearchgate.netresearchgate.net.

Table 3: Anti-inflammatory and Antioxidant Properties of Related Piperidine and Phenolic Compounds

| Compound Class | Activity | Key Mechanisms and Assays |

|---|---|---|

| Piperidine Derivatives | Anti-inflammatory | Inhibition of nitric oxide (NO) production, modulation of inflammatory cytokines. |

| Antioxidant | DPPH radical scavenging, superoxide radical scavenging, metal chelation. | |

| Phenolic Compounds | Anti-inflammatory | Inhibition of COX and LOX enzymes, reduction of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). |

| Antioxidant | Free radical scavenging (DPPH, ABTS assays), hydrogen atom transfer, single electron transfer. |

Enzyme Inhibitory Kinetics and Selectivity Studies

Both piperidine and phenolic scaffolds are present in a vast number of enzyme inhibitors, suggesting that this compound could interact with various enzymatic targets.

Piperidine derivatives have been shown to inhibit a wide array of enzymes. For example, they are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease researchgate.net. Other studies have demonstrated their inhibitory activity against urease, tyrosinase, and pancreatic lipase (B570770) nih.govresearchgate.net. Kinetic studies of these piperidine-based inhibitors often reveal competitive or mixed-type inhibition, providing insights into their binding mechanisms within the enzyme's active site nih.gov. A series of 2-(Piperidin-4-yl)acetamides were found to be potent inhibitors of soluble epoxide hydrolase mdpi.com.

Phenolic compounds are also known to be effective enzyme inhibitors. Their inhibitory activity is broad, affecting enzymes such as α-amylase, trypsin, and lysozyme nih.gov. The mechanism of inhibition by phenolic compounds often involves the formation of hydrogen bonds and hydrophobic interactions with the enzyme's amino acid residues, leading to conformational changes and loss of catalytic activity. The degree of inhibition is dependent on the specific structure of the phenolic compound nih.gov.

Table 4: Enzyme Inhibitory Activities of Related Piperidine and Phenolic Compounds

| Compound Class | Target Enzymes | Mode of Inhibition (Examples) |

|---|---|---|

| Piperidine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Urease, Tyrosinase, Pancreatic Lipase, α-Glucosidase, Soluble Epoxide Hydrolase | Competitive, Mixed-type |

| Phenolic Compounds | α-Amylase, Trypsin, Lysozyme, Cyclooxygenases (COX), Lipoxygenases (LOX) | Competitive, Non-competitive, Uncompetitive |

Receptor Binding Affinities and Functional Assays

The piperidine scaffold is a key component of many ligands that exhibit high affinity for a variety of receptors, particularly in the central nervous system.

While phenolic compounds are not as commonly associated with specific high-affinity receptor binding as piperidine derivatives, their hydroxyl group can participate in hydrogen bonding interactions with receptor binding sites. Their biological effects are often mediated through their antioxidant and enzyme-inhibiting properties rather than direct, high-affinity receptor modulation. However, some phenolic compounds have been shown to interact with nuclear receptors and other cellular targets.

Table 5: Receptor Binding Affinities of Related Piperidine Derivatives

| Receptor Family | Examples of Specific Receptors | Observed Affinities (Ki values) | Functional Activity |

|---|---|---|---|

| Opioid Receptors | µ-opioid receptor | Nanomolar range | Agonists, Antagonists |

| Sigma Receptors | σ1, σ2 | Nanomolar to micromolar range | Agonists, Antagonists |

| Histamine Receptors | H3 | Nanomolar range | Antagonists, Inverse Agonists |

| Dopamine (B1211576) Receptors | D1, D2 | Varies with structure | Antagonists |

In Vivo Pre-clinical Efficacy Studies (Animal Models)

While no specific in vivo preclinical efficacy studies for this compound have been identified, the extensive body of research on piperidine derivatives and phenolic compounds in various animal models provides a strong basis for predicting its potential therapeutic effects.

Antimicrobial Efficacy: Given the in vitro antimicrobial activity of both piperidine and phenolic compounds, it is plausible that this compound could exhibit efficacy in animal models of microbial infections. Studies on related compounds have shown potential in reducing bacterial and fungal loads in vivo mdpi.comnih.gov.

Anticancer Potential: Numerous piperidine and phenolic compounds have demonstrated anticancer activity in preclinical animal models nih.govingentaconnect.com. These compounds have been shown to reduce tumor growth, inhibit metastasis, and improve survival rates in various cancer models, including those for breast, lung, and prostate cancer researchgate.netnih.gov. The mechanisms observed in vitro, such as induction of apoptosis and inhibition of angiogenesis, are often recapitulated in these in vivo studies.

Anti-inflammatory and Analgesic Effects: Piperidine derivatives have shown significant anti-inflammatory and analgesic effects in various animal models nih.gov. For instance, they have been effective in reducing paw edema in carrageenan-induced inflammation models and have demonstrated pain-relieving properties in tail-flick and hot-plate tests tandfonline.comresearchgate.netnih.gov. Phenolic compounds have also been shown to ameliorate inflammation in animal models, often by reducing oxidative stress and inhibiting the production of inflammatory mediators nih.govresearchgate.netresearchgate.net.

Antioxidant Activity: The in vivo antioxidant effects of phenolic compounds are well-established. They have been shown to reduce markers of oxidative stress and enhance the endogenous antioxidant defense systems in various animal models mdpi.comresearchgate.netnih.govresearchgate.net. Piperidine derivatives with antioxidant properties have also been investigated in vivo, with some showing protective effects against oxidative damage scispace.comresearchgate.net.

Analgesic and Neuromodulatory Effects in Pre-clinical Models

The piperidine ring is a fundamental component of numerous compounds exhibiting significant analgesic and neuromodulatory properties. ijnrd.org Its presence is integral to the activity of potent opioid analgesics, highlighting its importance in the management of pain. tandfonline.com The structural similarity of piperidine derivatives to established analgesics provides a strong rationale for investigating their pain-relieving capabilities.

Preclinical studies on various piperidine derivatives have demonstrated their potential to modulate pain pathways. For instance, a series of 4-phenylamidopiperidines have been synthesized and evaluated for their antinociceptive activity, with some compounds showing high potency in hot-plate tests in mice. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the piperidine nitrogen is critical for analgesic activity. nih.gov Furthermore, molecular docking studies have been employed to compare the analgesic potential of synthesized piperidine derivatives by examining their binding affinities to opioid receptors. tandfonline.com

The neuromodulatory effects of piperidine-containing compounds are also a subject of significant research. Piperine, a well-known alkaloid containing a piperidine moiety, has been shown to possess antidepressant-like activity and cognitive-enhancing effects in animal models. nih.gov The versatility of the piperidine scaffold allows for the development of ligands that can interact with various central nervous system targets, including but not limited to opioid, histamine H3, and sigma-1 receptors, suggesting a broad potential for neuromodulation. acs.orgnih.gov

Table 1: Preclinical Analgesic Activity of Selected Piperidine Derivatives

| Compound/Derivative | Animal Model | Test | Key Findings | Reference |

|---|---|---|---|---|

| 4-Phenylamidopiperidines | Mice | Hot-plate test | High antinociceptive potency observed. | nih.gov |

| Alkyl piperidine derivatives | Not Specified | Tail immersion method | Varying degrees of analgesic activity compared to pethidine. | pjps.pk |

| 4-Amino Methyl Piperidine Derivatives | Mice | Tail-flick and writhing test | One derivative showed 100% inhibition in the writhing test. | tandfonline.com |

| Piperine Derivatives | Not Specified | Tail immersion, hot plate, acetic acid writhing | Enhanced analgesic activities compared to piperine and diclofenac. | nih.gov |

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory potential of the piperidine scaffold has been demonstrated in various preclinical models. Compounds incorporating this heterocyclic ring have shown the ability to mitigate inflammatory responses, suggesting their utility in developing novel anti-inflammatory agents. ijnrd.org

For example, piperine and its derivatives have been evaluated for their anti-inflammatory effects in carrageenan-induced paw inflammation models, with some derivatives showing enhanced activity compared to both piperine and the standard drug, diclofenac. nih.gov In silico studies of these compounds targeting cyclooxygenase-2 (COX-2) have also been conducted to elucidate their mechanism of action.

Furthermore, certain piperidine derivatives have been investigated for their ability to inhibit key inflammatory mediators. The structural features of the piperidine ring can be modified to optimize anti-inflammatory potency, as seen in studies of various analogs. mdpi.com

Table 2: Preclinical Anti-inflammatory Activity of Selected Piperidine Derivatives

| Compound/Derivative | Animal Model | Test | Key Findings | Reference |

|---|---|---|---|---|

| Piperine Derivatives | Not Specified | Carrageenan-induced paw inflammation | A number of derivatives showed enhanced anti-inflammatory activities compared to piperine and diclofenac. | nih.gov |

| Piperine Amide and Ester Analogues | In silico | Docking with COX-2 | 10 analogues revealed better scores compared to piperine, suggesting higher theoretical activity. | |

| Chalcone and Piperidine Derivatives | Not Specified | Not Specified | The piperidine nucleus has a greater influence on biological activities, including anti-inflammatory effects. | mdpi.com |

Pre-clinical Anticancer Efficacy

The piperidine moiety is a prevalent structural feature in a multitude of compounds with demonstrated anticancer activity. researchgate.net Its derivatives have been investigated for their efficacy against various cancer cell lines and in preclinical tumor models. researchgate.net

Research has shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, certain piperidine derivatives have been found to be more toxic to cancer cell lines than to normal cells, indicating a degree of selectivity. nih.gov Structure-activity relationship studies have been conducted to identify the key structural features of piperidine derivatives that contribute to their anticancer effects. researchgate.net

The mechanisms of action for the anticancer activity of piperidine-containing compounds are diverse and can involve the modulation of various signaling pathways crucial for cancer cell survival and proliferation. nih.gov For instance, some derivatives have been shown to interact with DNA, suggesting a potential mechanism for their cytotoxic effects. nih.gov

Table 3: Preclinical Anticancer Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Highly functionalized piperidines | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29, PC-3, 786-0 | Compounds were considerably more toxic to cancer cell lines than to a normal cell line. | nih.gov |

| Piperidine derivative 17a | PC3 (prostate cancer) | Inhibits PC3 proliferation in a concentration-dependent manner. | nih.gov |

| Spirochromanone analog | Breast cancer cell line and Murine melanoma | Significant activity and ability to induce apoptosis. | nih.gov |

| Piperidine-embedded anticancer agents | Androgen-refractory cancer cell lines (ARPC) | Particularly good activity on ARPC lines. | nih.gov |

Comparative Biological Activity with Benchmark Compounds

The biological activity of piperidine derivatives is often evaluated in comparison to established benchmark compounds to ascertain their relative potency and potential for further development. These comparative studies are crucial for understanding the structure-activity relationships within this class of compounds.

In the context of analgesia, newly synthesized piperidine derivatives are frequently compared to potent opioids like morphine and fentanyl, as well as other synthetic analgesics such as pethidine. tandfonline.comresearchgate.net Molecular docking studies have been used to compare the binding affinities of novel piperidine derivatives to the µ-opioid receptor against these standards, providing insights into their potential mechanisms of action. tandfonline.com

For anti-inflammatory activity, the efficacy of piperidine derivatives is often benchmarked against nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov Such comparisons in preclinical models, for instance, the carrageenan-induced paw edema model, help in quantifying the relative anti-inflammatory potency.

In the realm of anticancer research, the cytotoxic effects of novel piperidine derivatives are typically compared against standard chemotherapeutic agents like doxorubicin. nih.gov These comparative analyses, often involving a panel of cancer cell lines, are essential for determining the therapeutic index and potential clinical utility of new compounds.

Structure-activity relationship studies have consistently shown that modifications to the piperidine ring, such as the nature and position of substituents, can significantly impact biological activity. For example, in a series of farnesyltransferase inhibitors, converting a piperidin-2-one core to a piperidine core resulted in a 10-fold increase in potency. acs.org Similarly, for analgesic 4-phenylamidopiperidines, the substituent on the piperidine nitrogen was found to be a critical determinant of activity. nih.gov These findings underscore the importance of the piperidine scaffold as a tunable platform for designing molecules with specific and enhanced biological activities.

Metabolic Pathways and Biotransformation Studies of 4 Piperidin 2 Yl Phenol

In Vitro Metabolism Using Hepatic Microsomes and Isolated Hepatocytes

In vitro studies using liver microsomes and hepatocytes are instrumental in characterizing the metabolic stability and pathways of new chemical entities. springernature.commdpi.com These systems contain a rich complement of drug-metabolizing enzymes. nih.gov Microsomes are vesicles of the endoplasmic reticulum that house a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). springernature.comnih.gov Hepatocytes, being intact liver cells, provide a more complete metabolic picture, encompassing both Phase I and Phase II reactions, as well as transport processes. mdpi.com

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, thereby increasing the polarity of the substrate. philadelphia.edu.jo For 4-(Piperidin-2-yl)phenol, the primary Phase I transformations are anticipated to occur on both the piperidine (B6355638) ring and the phenyl group.

Hydroxylation of the Piperidine Ring: The aliphatic piperidine ring is a likely site for hydroxylation. This reaction, catalyzed by CYP enzymes, can occur at various positions on the ring, leading to the formation of more polar metabolites. researchgate.net

Hydroxylation of the Phenyl Moiety: While the phenol (B47542) group already possesses a hydroxyl group, further hydroxylation of the aromatic ring can occur, leading to the formation of catechol or hydroquinone derivatives. This is a common metabolic pathway for phenolic compounds.

N-Dealkylation: If the nitrogen atom of the piperidine ring were substituted with an alkyl group, N-dealkylation would be a probable metabolic route. nih.govnih.gov However, for the parent compound this compound, this pathway is not applicable unless it is a metabolite of a larger molecule.

N-Oxidation: The nitrogen atom in the piperidine ring can undergo oxidation to form an N-oxide. researchgate.netnih.gov This reaction is another common pathway for cyclic amines.

| Transformation | Description | Potential Metabolite Structure |

|---|---|---|

| Piperidine Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine ring. | 4-(hydroxy-piperidin-2-yl)phenol |

| Phenyl Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring, forming a catechol or hydroquinone derivative. | 4-(Piperidin-2-yl)benzene-1,2-diol |

| N-Oxidation | Oxidation of the nitrogen atom in the piperidine ring. | 2-(4-hydroxyphenyl)piperidine 1-oxide |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.govuomus.edu.iq For this compound, the phenolic hydroxyl group is a prime target for conjugation reactions.

Glucuronidation: This is a major Phase II pathway for phenolic compounds, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. nih.govnih.govresearchgate.net This results in the formation of a highly water-soluble glucuronide conjugate.

Sulfate Conjugation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the phenolic hydroxyl group, forming a sulfate conjugate. nih.govnih.govresearchgate.net This is another common and efficient pathway for the detoxification and elimination of phenols.

| Transformation | Description | Potential Metabolite Structure |

|---|---|---|

| Glucuronidation | Conjugation of glucuronic acid to the phenolic hydroxyl group. | (2S,3S,4S,5R,6R)-6-((4-(piperidin-2-yl)phenoxy)carbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrol |

| Sulfate Conjugation | Conjugation of a sulfate group to the phenolic hydroxyl group. | 4-(piperidin-2-yl)phenyl sulfate |

Identification of Major Metabolites and Biotransformation Products

Based on the established metabolic pathways for phenols and piperidines, the major metabolites of this compound are expected to be its glucuronide and sulfate conjugates. These Phase II metabolites are typically the most abundant and are readily excreted. The hydroxylated Phase I metabolites are likely to be intermediates that are rapidly conjugated and therefore present in lower concentrations. The exact profile and relative abundance of these metabolites would need to be confirmed through experimental studies with radiolabeled this compound incubated with hepatic microsomes or hepatocytes, followed by analysis using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is expected to be mediated by a concert of Phase I and Phase II enzymes.

Cytochrome P450 Isozymes: The Phase I oxidation reactions are primarily catalyzed by CYP enzymes. dovepress.com For the hydroxylation of the phenolic component, CYP2E1 has been implicated in the metabolism of phenol itself. nih.gov The metabolism of the piperidine moiety is often carried out by a broader range of CYPs, with CYP3A4 and CYP2D6 being frequently involved in the biotransformation of piperidine-containing drugs. doi.orgnih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the phenolic hydroxyl group. The UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of phenols. nih.gov

Sulfotransferases (SULTs): The sulfation of the phenol is catalyzed by SULTs. SULT1A1 is a key enzyme in the sulfation of many phenolic compounds in the human liver. nih.gov

| Metabolic Phase | Enzyme Superfamily/Family | Specific Isozymes (Examples) | Predicted Role |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP2E1, CYP3A4, CYP2D6 | Hydroxylation of the piperidine and phenyl rings, N-oxidation. |

| Phase II | UDP-Glucuronosyltransferases (UGT) | UGT1A family, UGT2B family | Glucuronidation of the phenolic hydroxyl group. |

| Phase II | Sulfotransferases (SULT) | SULT1A1 | Sulfation of the phenolic hydroxyl group. |

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Piperidin 2 Yl Phenol Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental to confirming the identity and structural features of 4-(Piperidin-2-yl)phenol. By probing the interactions of the molecule with electromagnetic radiation, methods such as NMR, IR, UV-Vis, and mass spectrometry provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in this compound. Through the analysis of ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) NMR experiments, a complete structural assignment can be achieved. uobasrah.edu.iq

¹H-NMR Spectroscopy provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups. The aromatic protons on the para-substituted phenol (B47542) ring typically appear as two distinct doublets in the downfield region (approx. δ 6.7-7.2 ppm) due to their unique electronic environments. rsc.orgrsc.org Protons on the piperidine ring will resonate in the upfield aliphatic region (approx. δ 1.5-3.5 ppm), with their specific shifts and multiplicities depending on their axial or equatorial positions and proximity to the nitrogen atom and the phenyl group. The methine proton at the C2 position of the piperidine ring (the carbon attached to the phenol) would appear as a multiplet further downfield than the other aliphatic protons. The O-H proton of the phenol and the N-H proton of the piperidine are exchangeable and often appear as broad singlets; their chemical shifts can vary depending on solvent, concentration, and temperature. libretexts.org Their identity can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O), which causes the signals to disappear due to proton-deuterium exchange.

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display signals for the six aromatic carbons and the five carbons of the piperidine ring. The carbon atom of the phenol ring attached to the hydroxyl group (C4) is expected to be the most downfield of the aromatic signals (approx. δ 155 ppm) due to the deshielding effect of the oxygen atom. libretexts.org The carbon attached to the piperidine ring (C1) would also be distinct. The remaining four aromatic carbons would appear in the typical aromatic region (δ 115-130 ppm). The five carbons of the piperidine ring would resonate in the upfield region (approx. δ 25-60 ppm).

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provides definitive evidence of atomic connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the coupling relationships within the phenol and piperidine rings. An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for unequivocally linking the piperidine ring to the correct position on the phenol ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenolic -OH | 4.0 - 8.0 (broad s) | - |

| Piperidine -NH | 1.5 - 3.0 (broad s) | - |

| Aromatic C-H (ortho to -OH) | 6.7 - 6.9 (d) | 115 - 117 |

| Aromatic C-H (ortho to piperidine) | 7.0 - 7.2 (d) | 128 - 130 |

| Aromatic C (ipso to piperidine) | - | 130 - 132 |

| Aromatic C (ipso to -OH) | - | 154 - 156 |

| Piperidine C2-H (methine) | 3.3 - 3.6 (m) | 58 - 62 |

| Piperidine C3, C4, C5-H (methylene) | 1.5 - 2.0 (m) | 24 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, with the broadening resulting from hydrogen bonding. libretexts.org The N-H stretch of the secondary amine in the piperidine ring typically appears in a similar region (3300-3500 cm⁻¹) and may overlap with the O-H band. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenol O-H Stretch | 3200 - 3600 | Strong, Broad |

| Piperidine N-H Stretch | 3300 - 3500 | Moderate, may overlap with O-H |

| Aromatic C-H Stretch | 3010 - 3100 | Moderate to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. msu.edu Phenols typically exhibit two main absorption bands in the UV region. The first, more intense band (the primary band) is expected around 210-220 nm, and a second, less intense band with more fine structure (the secondary band) is expected around 270-280 nm. The exact position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the pH, as deprotonation of the phenolic hydroxyl group can cause a bathochromic (red) shift of the absorption bands.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. chemrxiv.org This capability is crucial for confirming the identity of a newly synthesized compound or identifying unknown metabolites and impurities. researchgate.netchemrxiv.org The monoisotopic mass of this compound is 177.11537 Da. HRMS can confirm this value with high precision, providing strong evidence for the C₁₁H₁₅NO formula.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.12265 |

| [M+Na]⁺ | C₁₁H₁₅NNaO⁺ | 200.10459 |

| [M+K]⁺ | C₁₁H₁₅KNO⁺ | 216.07853 |

Data sourced from predicted values for C₁₁H₁₅NO. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. nih.govresearchgate.net In this setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. japsonline.com To ensure good peak shape and reproducibility for the basic piperidine moiety, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. Detection is commonly performed using a UV-Vis detector set at a wavelength where the phenol chromophore absorbs strongly (e.g., ~275 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at ~275 nm |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is highly effective for identifying and quantifying volatile and thermally stable compounds. f1000research.com Due to the presence of polar -OH and -NH functional groups, this compound has a relatively high boiling point and may exhibit poor peak shape (tailing) in a GC system. To overcome this, derivatization is often employed. The active hydrogens of the hydroxyl and amine groups can be replaced with nonpolar groups, such as by reacting with a silylating agent (e.g., BSTFA), to increase volatility and improve chromatographic performance. The sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, where they are fragmented and identified by comparing their mass spectra to established libraries (e.g., NIST). phytopharmajournal.com This allows for the sensitive detection and identification of any volatile impurities.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for studying the metabolic fate of xenobiotic compounds such as this compound. This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection, identification, and quantification of metabolites in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.net The process is critical for understanding how the compound is processed in vivo, which involves a series of enzymatic modifications, primarily categorized as Phase I and Phase II metabolic reactions.